molecular formula C13H8F3NO3 B5824424 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan

2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan

Cat. No.: B5824424
M. Wt: 283.20 g/mol
InChI Key: STRNVRUGFFAPAX-VOTSOKGWSA-N
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Description

2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan is an organic compound that features a furan ring substituted with a nitroethenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and a nitroalkene, such as nitroethene, in the presence of a base like piperidine or pyridine . The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-[(E)-2-aminoethenyl]-5-[3-(trifluoromethyl)phenyl]furan.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of furanones or other oxygenated derivatives.

Scientific Research Applications

2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of 2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan.

    2-[(E)-2-nitroethenyl]-5-phenylfuran: A similar compound without the trifluoromethyl group.

Uniqueness

The presence of both the nitroethenyl and trifluoromethylphenyl groups in this compound imparts unique chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitroethenyl group provides a site for further chemical modifications and potential biological activity.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-9(8-10)12-5-4-11(20-12)6-7-17(18)19/h1-8H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRNVRUGFFAPAX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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